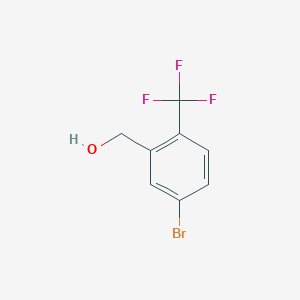

(5-Bromo-2-(trifluoromethyl)phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEJEQQBRZHCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-54-8 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of (5-bromo-2-(trifluoromethyl)phenyl)methanol

An In-depth Technical Guide to the Synthesis and Characterization of (5-bromo-2-(trifluoromethyl)phenyl)methanol

Introduction

This compound is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a trifluoromethyl group for modulating electronic and pharmacokinetic properties, and a versatile hydroxymethyl group—makes it a valuable intermediate in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, offering field-proven insights for researchers in drug discovery and chemical development.

Strategic Synthesis: Reduction of Carboxylic Acid Precursors

The most direct and reliable method for synthesizing this compound is through the reduction of its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)benzoic acid. This precursor is readily available from commercial suppliers. The choice of reducing agent is critical and depends on the desired selectivity and reaction scale.

Method 1: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)

Borane is a highly effective reagent for the reduction of carboxylic acids, often showing excellent chemoselectivity over other carbonyl functional groups like esters.[1][2][3] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the primary alcohol.[3]

Causality Behind Experimental Choices: The high reactivity of borane with the acidic proton of the carboxylic acid initiates the reduction process, making it faster than its reaction with less acidic carbonyls.[3] This selectivity is a key advantage in complex molecule synthesis. BH₃·THF is also preferred for its relative safety and ease of handling compared to other potent hydrides.[1]

Experimental Protocol: Borane Reduction

-

Preparation: To a solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Reduction: Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF, ~1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane, followed by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[4][5][6] Due to its high reactivity, especially with protic solvents like water, it must be handled with extreme care under strictly anhydrous conditions.[1]

Causality Behind Experimental Choices: LiAlH₄ is a source of the highly nucleophilic hydride ion (H⁻). The mechanism involves an initial acid-base reaction with the carboxylic acid proton, followed by coordination of the aluminum to the carbonyl oxygen, which activates it for subsequent hydride attacks.[5] This potent activation allows for the reduction of the relatively unreactive carboxylate group.

Experimental Protocol: LiAlH₄ Reduction

-

Preparation: Add a solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Reaction: After the addition, the reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC.

-

Quenching (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the reactive species and producing a granular, easily filterable precipitate.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography as described in the borane method.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [7] |

| Molecular Formula | C₈H₆BrF₃O | N/A |

| Molecular Weight | 255.03 g/mol | N/A |

| Melting Point | 66.0 to 70.0 °C | [7] |

| CAS Number | 869725-53-1 | [7] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.8 | d | 1H | H-6 |

| Aromatic | ~7.6 | dd | 1H | H-4 |

| Aromatic | ~7.4 | d | 1H | H-3 |

| Methylene | ~4.9 | s (or d) | 2H | -CH₂OH |

| Hydroxyl | ~2.0-2.5 | br s | 1H | -OH |

Note: The benzylic protons (-CH₂OH) may appear as a doublet if coupled to the hydroxyl proton, or as a singlet if exchange with trace acid/water in the solvent is rapid. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

| ¹³C NMR | Chemical Shift (δ, ppm) | Key Feature |

| Aromatic C-Br | ~120 | |

| Aromatic C-CF₃ | ~130 (q) | Quartet due to ¹J(C-F) coupling |

| Aromatic CH | ~128-135 | Multiple signals |

| Aromatic C-CH₂OH | ~138 | |

| -CF₃ | ~124 (q) | Quartet due to ¹J(C-F) coupling |

| -CH₂OH | ~60-65 |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Trifluoromethyl | ~ -62 to -63 | s | -CF₃ |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1100 | Very Strong | C-F stretch (-CF₃) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): Expect to see a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will be at m/z 254 and 256 and should have a relative intensity ratio of approximately 1:1.

-

Key Fragments: Common fragmentation pathways include the loss of water (M-18) and the formation of the stable substituted benzyl cation [M-OH]⁺.

Safety and Handling

-

Reagents: Lithium aluminum hydride is highly flammable and reacts violently with water. It must be handled under an inert atmosphere in a fume hood. Borane-THF complex is also flammable and an irritant.

-

Product: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Conclusion

This guide outlines robust and reproducible methods for the synthesis of this compound via the reduction of its corresponding benzoic acid. The detailed characterization data provided serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By understanding the causality behind the choice of reagents and protocols, scientists can confidently produce this valuable intermediate for applications in medicinal chemistry and beyond.

References

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Khan Academy. (n.d.). Reduction of carboxylic acids.

- Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide.

- Organic Chemistry. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

The Strategic Utility of (5-bromo-2-(trifluoromethyl)phenyl)methanol in Modern Organic Synthesis: A Technical Guide for Researchers

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. Among these, (5-bromo-2-(trifluoromethyl)phenyl)methanol has emerged as a pivotal intermediate, offering a unique combination of reactive handles and beneficial structural motifs. This technical guide provides an in-depth analysis of the applications of this compound in organic synthesis, with a particular focus on its role in the construction of complex molecular architectures for pharmaceutical research. We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its application in the synthesis of bioactive molecules, including kinase inhibitors.

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design.[1] This is attributed to the unique properties conferred by the -CF3 group, including increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1] The trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its pKa and conformational preferences.[1] Consequently, trifluoromethyl-substituted building blocks are crucial in the development of new chemical entities.[1]

This compound stands out as a particularly valuable building block due to its dual functionality. The trifluoromethyl group provides the aforementioned benefits, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions. The benzylic alcohol functionality offers a further point for chemical modification, typically through oxidation to the corresponding aldehyde.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 1214349-54-8 |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol |

| Appearance | White to off-white solid |

| Storage | Sealed in dry, room temperature |

This data is compiled from commercially available sources.[2]

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered around three key transformations: oxidation of the benzylic alcohol, palladium-catalyzed cross-coupling reactions at the bromide position, and functional group interconversions.

Oxidation to 5-bromo-2-(trifluoromethyl)benzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a critical first step in many synthetic routes, as the aldehyde functionality is a versatile precursor for the construction of various heterocyclic systems common in kinase inhibitors.[3]

This protocol is a general representation and may require optimization for specific scales and laboratory conditions.

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite®.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-bromo-2-(trifluoromethyl)benzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound and its derivatives provides a key site for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex drug candidates.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromo-substituted ring and various boronic acids or esters.[4] This reaction is widely used to construct biaryl scaffolds present in many kinase inhibitors.

This is a general protocol and requires optimization based on the specific boronic acid used.[5]

-

Reaction Setup: To a reaction vessel, add this compound or its aldehyde derivative (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) under an inert atmosphere and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of the bromo-substituted arene with a wide variety of primary and secondary amines.[6] This reaction is instrumental in synthesizing the diarylamine core of many kinase inhibitors.[7]

This is a representative protocol. The choice of ligand and base is crucial and depends on the amine substrate.[1]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction tube with the bromo-substituted substrate (1.0 equivalent), the amine coupling partner (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.05 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Solvent and Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitoring and Quenching: Monitor the reaction's progress. After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic phases, dry, and concentrate. Purify the residue by column chromatography.

Application in the Synthesis of Kinase Inhibitors

This compound is a key precursor in the synthesis of various kinase inhibitors. After oxidation to the aldehyde, it can undergo condensation with amino-heterocycles to form imines, which can then be cyclized to generate the core scaffold of the inhibitor. The bromo-substituent is often carried through several steps and then utilized in a late-stage cross-coupling reaction to introduce further diversity and modulate the biological activity of the final compound.[3]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifluoromethyl group enhances the pharmacological properties of target compounds, while the bromo and hydroxyl functionalities provide orthogonal synthetic handles for a variety of chemical transformations. The protocols and strategies outlined in this guide demonstrate the importance of this reagent in the modern synthetic chemist's toolbox for the development of novel therapeutics, especially kinase inhibitors. The strategic application of this building block allows for the efficient construction of diverse molecular libraries for structure-activity relationship studies, ultimately accelerating the drug discovery process.

References

- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- Chaudhuri, S., Zaki, H., & Levine, M. (2022). Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights. Results in Chemistry, 4, 100373. [Link]

- Wikipedia. (2023, October 27).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14894-14995. [Link]

- Journal of Chemical Research. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. [Link]

- Chemistry LibreTexts. (2023, June 30).

- Journal of Organic Chemistry. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol

An In-depth Exploration of its Discovery, Historical Synthesis, and Modern Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity make it a highly sought-after substituent in the development of new therapeutics.[1][2] The strategic placement of a trifluoromethyl group can lead to improved potency, selectivity, and pharmacokinetic properties.[3] This guide focuses on a specific and valuable building block within this chemical space: (5-bromo-2-(trifluoromethyl)phenyl)methanol. Its dual functionality, possessing both a reactive benzyl alcohol moiety and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.

The Undocumented Discovery and a Plausible Historical Synthesis

While a singular, definitive "discovery" paper for this compound (CAS Number: 1214349-54-8) is not readily found in the annals of chemical literature, its emergence can be traced to the growing demand for novel fluorinated building blocks in the latter half of the 20th century. The synthesis of such compounds was often first disclosed within the patent literature as intermediates for larger, more complex molecules.

A logical and historically precedented route to this compound would have involved a two-step process: the synthesis of the corresponding benzoic acid followed by its reduction.

Part 1: Synthesis of the Precursor - 5-bromo-2-(trifluoromethyl)benzoic acid

The synthesis of the necessary precursor, 5-bromo-2-(trifluoromethyl)benzoic acid, would have likely started from more readily available materials. A common approach in the mid to late 20th century would have involved the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt.

A plausible synthetic pathway is outlined below:

Caption: Plausible historical synthesis route to the key precursor.

In this proposed pathway, the readily available 2-amino-5-bromobenzoic acid undergoes diazotization, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group. The subsequent conversion of the nitrile to a trifluoromethyl group, a more challenging transformation, could be achieved through a Halex reaction using hydrogen fluoride and a catalyst like antimony pentafluoride.

Part 2: Reduction to this compound

With the benzoic acid precursor in hand, the final step to obtain this compound would be a reduction. Historically, several reliable methods were available for the reduction of carboxylic acids to benzyl alcohols.

Caption: Common historical reduction methods for benzoic acids.

The use of powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) was a common and effective method. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH3·THF), offered a milder and often more selective option for this transformation.

A Modern and Optimized Synthetic Protocol

While the historical synthesis provides context, modern synthetic chemistry has refined these processes for improved efficiency, safety, and scalability. A contemporary approach would likely involve the direct reduction of a commercially available starting material.

Experimental Protocol: Reduction of 5-bromo-2-(trifluoromethyl)benzoic acid

Objective: To synthesize this compound via the reduction of 5-bromo-2-(trifluoromethyl)benzoic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-(trifluoromethyl)benzoic acid | 269.02 | 10.0 g | 0.0372 |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 2.12 g | 0.0558 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Deionized Water | 18.02 | 2.1 mL | - |

| 15% Sodium Hydroxide Solution | - | 2.1 mL | - |

| Deionized Water | 18.02 | 6.3 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Hexanes | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reducing Agent: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (2.12 g, 0.0558 mol) at 0 °C (ice bath).

-

Addition of Starting Material: 5-bromo-2-(trifluoromethyl)benzoic acid (10.0 g, 0.0372 mol) is dissolved in anhydrous THF (100 mL) and added dropwise to the stirred suspension of LiAlH4 over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

Quenching: The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, sequential dropwise addition of deionized water (2.1 mL), 15% aqueous sodium hydroxide (2.1 mL), and finally deionized water (6.3 mL).

-

Workup: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Applications in Drug Discovery and Chemical Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formation.

This trifluoromethylated building block has been utilized in the synthesis of inhibitors for various biological targets, including enzymes and receptors implicated in a range of diseases. Its structural motifs are found in compounds investigated for their potential as anti-cancer, anti-inflammatory, and anti-viral agents.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its specific discovery may be embedded within the broader context of pharmaceutical patent literature, its synthetic accessibility and versatile reactivity have solidified its role as a key building block for the creation of novel and complex molecules. The continued exploration of synthetic methodologies and the application of such fluorinated intermediates will undoubtedly continue to drive innovation in drug discovery and materials science.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.PharmaChem. (2023). [Link]

- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.Org. Lett.2012, 14 (1), 170–173. [Link]

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.Molecules2021, 26 (17), 5122. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.J. Biomed. Res. Environ. Sci.2024, 5 (2), 168-212. [Link]

- Preparation method of m-trifluoromethyl-benzyl-alcohol.

- A new synthetic route to polyfluorobenzyl alcohol.

- Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols.RSC Adv., 2022, 12, 1239-1256. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.J. Med. Chem.2012, 55 (17), 7848–7861. [Link]

- The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.Org. Lett.2021, 23 (12), 4688–4692. [Link]

- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation.J. Am. Chem. Soc.2024, 146 (23), 15686–15691. [Link]

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.

Sources

An In-depth Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

(5-bromo-2-(trifluoromethyl)phenyl)methanol is a key synthetic intermediate whose value in medicinal chemistry is underscored by the unique properties of its constituent functional groups. The strategic placement of a bromine atom, a trifluoromethyl (-CF3) group, and a hydroxymethyl (-CH2OH) group on a phenyl ring creates a versatile scaffold for the synthesis of complex molecular architectures.

The trifluoromethyl group is a well-established bioisostere for a chlorine atom and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation.[2] The bromo substituent provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functionalities. The primary alcohol offers a site for nucleophilic and electrophilic reactions, allowing for the construction of ethers, esters, and other derivatives, further expanding its synthetic utility. This combination of features makes this compound a valuable building block in the design and synthesis of novel therapeutic agents.[3][4]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its practical utility in a drug discovery and development setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrF₃O | [5] |

| Molecular Weight | 255.03 g/mol | [5] |

| CAS Number | 869725-53-1, 1214349-54-8 | [4][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 66.0-70.0 °C | [5] |

| Boiling Point | 265.6 ± 35.0 °C at 760 mmHg | |

| Purity | >98.0% (GC) | [5] |

| Synonyms | 2-Bromo-5-(trifluoromethyl)benzyl alcohol, 4-Bromo-3-(hydroxymethyl)benzotrifluoride | [5] |

| Storage | Sealed in a dry, room temperature environment. | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [6] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid or aldehyde. These precursors, 5-bromo-2-(trifluoromethyl)benzoic acid and 5-bromo-2-(trifluoromethyl)benzaldehyde, are commercially available.

Method 1: Reduction of 5-bromo-2-(trifluoromethyl)benzoic acid with Lithium Aluminum Hydride (LiAlH₄)

This method is highly efficient for the reduction of carboxylic acids to primary alcohols.

Figure 1: Synthesis of this compound via reduction of the corresponding carboxylic acid.

Detailed Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (LiAlH₄) (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[7] The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method 2: Reduction of 5-bromo-2-(trifluoromethyl)benzaldehyde with Sodium Borohydride (NaBH₄)

This method is a milder alternative and is highly selective for the reduction of aldehydes to primary alcohols.

Figure 2: Synthesis of this compound via reduction of the corresponding aldehyde.

Detailed Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 5-bromo-2-(trifluoromethyl)benzaldehyde (1.0 equivalent) dissolved in methanol. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-7.9 (d, 1H): A doublet corresponding to the aromatic proton ortho to the -CF₃ group and meta to the bromine.

-

δ 7.6-7.7 (dd, 1H): A doublet of doublets for the aromatic proton meta to both the -CF₃ and the bromine.

-

δ 7.4-7.5 (d, 1H): A doublet for the aromatic proton ortho to the bromine and meta to the -CF₃ group.

-

δ 4.8 (s, 2H): A singlet for the two protons of the benzylic alcohol (-CH₂OH).

-

δ 2.0-2.5 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

δ 140-142: Quaternary carbon attached to the -CH₂OH group.

-

δ 133-135: Aromatic CH carbon.

-

δ 130-132: Aromatic CH carbon.

-

δ 128-130 (q): Aromatic CH carbon, showing quartet splitting due to coupling with the fluorine atoms of the -CF₃ group.

-

δ 124-126 (q, ¹JCF ≈ 270-275 Hz): The carbon of the -CF₃ group, appearing as a quartet with a large coupling constant.

-

δ 121-123: Quaternary carbon attached to the bromine.

-

δ 62-64: The carbon of the benzylic alcohol (-CH₂OH).

IR (KBr, cm⁻¹):

-

3400-3200 (broad): O-H stretching of the alcohol.

-

3100-3000: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching of the -CH₂- group.

-

1600, 1480: Aromatic C=C stretching.

-

1300-1100 (strong): C-F stretching of the -CF₃ group.

-

1050-1000: C-O stretching of the primary alcohol.

-

~700: C-Br stretching.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups.

Figure 3: Key reaction pathways for this compound.

Reactions at the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-bromo-2-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will lead to the formation of 5-bromo-2-(trifluoromethyl)benzoic acid.

-

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields a variety of ethers. This is a common strategy for linking this building block to other parts of a target molecule.

-

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) under appropriate conditions (e.g., Fischer esterification) produces the corresponding ester.

Reactions at the Bromo Group

The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl group.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system introduces an alkyne moiety.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine provides access to substituted anilines.

Applications in Drug Discovery: A Versatile Building Block

While specific drugs in the public domain that are explicitly synthesized from this compound are not readily identifiable, its structural motifs are prevalent in many pharmaceutical compounds. Its utility lies in its role as a versatile building block for constructing more complex molecules with desired pharmacological properties.

For instance, it can be envisioned as a key starting material in the synthesis of novel kinase inhibitors, a major class of therapeutic agents. The following hypothetical scheme illustrates how this compound could be utilized in the synthesis of a potential kinase inhibitor.

Figure 4: Illustrative synthetic route to a hypothetical kinase inhibitor using this compound as a starting material.

In this example, the hydroxymethyl group is first converted to an ether to link it to another part of the molecule. Subsequently, the bromo group is utilized in a Suzuki coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase domain. The trifluoromethyl group in this hypothetical molecule would contribute to enhanced metabolic stability and potentially improved binding affinity.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifluoromethyl group offers metabolic stability and can enhance biological activity, while the bromo and hydroxymethyl groups provide orthogonal handles for a wide range of synthetic transformations. The straightforward synthesis of this compound from readily available precursors, combined with its diverse reactivity, makes it an attractive starting material for the construction of novel and complex molecules with therapeutic potential. As the demand for more effective and safer drugs continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of modern drug development.

References

- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- Supporting information for - The Royal Society of Chemistry. (n.d.).

- Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. (n.d.). SciELO.

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Department of Chemistry, Third Year Advanced Practical Organic Chemistry.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.

- (5-bromo-2-(trifluoromethoxy)phenyl)methanol(685126-86-7) 1 H NMR. (n.d.). ChemicalBook.

- Workup: Aluminum Hydride Reduction. (n.d.). Department of Chemistry: University of Rochester.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- The Crucial Role of 2-Bromo-5-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (5-bromo-2-(trifluoromethoxy)phenyl)methanol. (n.d.). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- Application Notes and Protocols: The Role of 5-Bromo-2-methylbenzoic Acid in Canagliflozin Synthesis. (n.d.). Benchchem.

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. (n.d.). Google Patents.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate.

- 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI.

- [2-Bromo-5-(trifluoromethyl)phenyl]methanol. (n.d.). TCI Chemicals.

- (5-Bromo-2-methylphenyl)methanol. (n.d.). PubChem.

- Process for the synthesis of organic compounds. (2006). European Patent Office.

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.

- Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. (2019). The Pharmaceutical and Chemical Journal.

- [2-bromo-5-(trifluoromethyl)phenyl]methanol. (n.d.). ChemShuttle.

- [5-bromo-2-(trifluoromethyl)phenyl]methanol. (n.d.). Sunway Pharm Ltd.

- Phenylmethanol. (n.d.).

- 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). (n.d.). ResearchGate.

- (5-Bromo-2-methoxyphenyl)methanol. (n.d.). SpectraBase.

Sources

- 1. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 2384555-32-0|(2,4-Dibromo-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 6. 2092564-68-4|3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. (5-bromo-2-(trifluoromethoxy)phenyl)methanol(685126-86-7) 1H NMR [m.chemicalbook.com]

The Architect's Molecule: A Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of (5-bromo-2-(trifluoromethyl)phenyl)methanol, a key building block that elegantly combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of a brominated aromatic ring and a reactive benzylic alcohol. We will explore its synthesis, key chemical transformations, and its pivotal role in the construction of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.

Introduction: The Strategic Advantage of Fluorine and Bromine in a Single Scaffold

The design of novel therapeutics is a multidimensional challenge, requiring a delicate balance of potency, selectivity, metabolic stability, and bioavailability. The chemical structure of a drug candidate is the primary determinant of these properties. This compound has emerged as a valuable building block precisely because it offers medicinal chemists a pre-packaged set of solutions to some of these challenges.

The trifluoromethyl group (-CF3) is a powerful tool for modulating a molecule's properties.[1] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life for the drug.[1]

The bromo substituent serves as a versatile synthetic handle. It is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the facile and controlled introduction of a wide range of molecular fragments, enabling the rapid exploration of chemical space and the optimization of lead compounds.

The benzylic alcohol moiety (-CH2OH) provides a reactive site for further functionalization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing numerous avenues for molecular elaboration.

This guide will dissect the synthesis and utility of this powerful trifecta of functional groups, providing both the theoretical underpinnings and practical, field-proven insights into its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | (3-bromo-5-(trifluoromethyl)phenyl)methanol | (2-bromo-5-(trifluoromethyl)phenyl)methanol |

| CAS Number | 1214349-54-8 | 172023-97-1 | 869725-53-1 |

| Molecular Formula | C₈H₆BrF₃O | C₈H₆BrF₃O | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol | 255.03 g/mol | 255.03 g/mol |

| Appearance | Solid | White to off-white solid | White to almost white powder/crystal |

| Storage | Room Temperature, Sealed in Dry | 2-8°C | 2-8°C |

Note: Experimental data for the title compound is limited in publicly available literature; some data is inferred from structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring. A characteristic singlet or a doublet (depending on the solvent and concentration) for the benzylic -CH₂- protons would be observed, as well as a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The benzylic carbon and the carbons attached to bromine and the trifluoromethyl group would also have distinct chemical shifts.

-

¹⁹F NMR: A singlet would be expected for the -CF₃ group.

-

IR Spectroscopy: The infrared spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for C-H, C=C (aromatic), C-Br, and C-F bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom (M and M+2 peaks of nearly equal intensity).

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be approached from several viable starting materials. Below, we outline two of the most logical and experimentally sound synthetic routes.

Route 1: Reduction of Commercially Available 5-bromo-2-(trifluoromethyl)benzoic acid

This is arguably the most direct approach, leveraging a commercially available starting material. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.

Caption: Synthesis via Sandmeyer reaction and subsequent functional group manipulations.

Experimental Protocol: Sandmeyer Reaction and Subsequent Reduction

-

Step 1: Diazotization of the Aniline

-

Dissolve 5-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in a mixture of water and sulfuric acid at 0 °C. [3] 2. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Step 2: Hydrolysis to the Phenol

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

After the addition is complete, continue to heat the mixture for 30 minutes.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent to yield crude 5-bromo-2-(trifluoromethyl)phenol.

-

-

Step 3: Formylation of the Phenol (Reimer-Tiemann Reaction)

-

Dissolve the crude phenol in a solution of sodium hydroxide in water.

-

Heat the solution to 60-70 °C and add chloroform dropwise with vigorous stirring.

-

After the addition, continue to heat for 2-3 hours.

-

Cool the reaction mixture and acidify with dilute sulfuric acid.

-

Steam distill the mixture to isolate the 5-bromo-2-(trifluoromethyl)benzaldehyde.

-

-

Step 4: Reduction of the Aldehyde

-

Dissolve the aldehyde in methanol or ethanol.

-

Add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by flash column chromatography to obtain this compound.

-

Key Reactions in Medicinal Chemistry

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromo group is primed for cross-coupling reactions, while the alcohol can be used for nucleophilic substitutions or oxidation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of our building block, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring.

Diagram 3: Suzuki-Miyaura Cross-Coupling

Caption: C-C bond formation via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Self-Validation: This protocol includes degassing to ensure an inert atmosphere, which is critical for the stability and activity of the palladium catalyst. The use of a biphasic solvent system and a phase-transfer-promoting base facilitates the reaction between the organic-soluble aryl bromide and the often water-soluble boronic acid.

-

Step 1: Reaction Setup

-

To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

-

-

Step 2: Reaction

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Step 3: Workup and Purification

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. [4]This reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Diagram 4: Buchwald-Hartwig Amination

Caption: C-N bond formation via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Self-Validation: The choice of a specialized ligand (e.g., XPhos, SPhos) is critical for the efficiency of this reaction, and the protocol specifies its inclusion. The use of a strong, non-nucleophilic base like sodium tert-butoxide is also key to deprotonating the amine without competing in the reaction.

-

Step 1: Reaction Setup

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or LHMDS) to a dry reaction vessel.

-

Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

-

Step 2: Reaction

-

Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Application in the Synthesis of a TRPA1 Antagonist

While not yet incorporated into an FDA-approved drug, this compound and its close structural analogs are valuable intermediates in the synthesis of investigational new drugs. For instance, the structurally related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of potent and selective antagonists of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1). [5]TRPA1 is an ion channel involved in the signaling of pain, inflammation, and respiratory irritation, making it an attractive target for the development of novel analgesics and anti-inflammatory agents.

The synthesis of these antagonists often involves a Suzuki coupling reaction with the bromo-substituted pyridine ring, demonstrating the direct applicability of the chemical principles discussed in this guide. The trifluoromethyl group in this position is crucial for the compound's potency and pharmacokinetic properties.

Diagram 5: Role in TRPA1 Antagonist Synthesis

Sources

- 1. How is benzoic acid converted to Benzyl alcohol [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 [chemicalbook.com]

- 5. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (5-bromo-2-(trifluoromethyl)phenyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3][4] The (5-bromo-2-(trifluoromethyl)phenyl)methanol scaffold represents a particularly compelling starting point for novel drug discovery programs. This technical guide provides an in-depth exploration of the potential research applications for derivatives of this compound, grounded in established principles of medicinal chemistry and supported by actionable experimental protocols. We will delve into the rationale behind targeting specific therapeutic areas, propose novel molecular designs, and provide detailed synthetic and screening methodologies to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the this compound Core

The this compound moiety is a richly functionalized scaffold, offering multiple avenues for chemical modification and optimization of biological activity. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly enhance metabolic stability, increase binding affinity, and improve membrane permeability.[5][6][7] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse substituents and explore the chemical space around the core structure. The benzylic alcohol provides a key point for derivatization, allowing for the introduction of various functional groups to modulate solubility, polarity, and target engagement.

Potential Therapeutic Applications and Derivative Design

The unique combination of a trifluoromethyl group and a bromine atom on the phenyl ring suggests several promising avenues for therapeutic intervention. The following sections outline potential applications, propose novel derivatives, and provide detailed experimental workflows.

Kinase Inhibitors for Oncological Indications

Rationale: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket. The trifluoromethyl group can enhance binding affinity through favorable interactions with the protein backbone, while the bromo-substituent provides a vector for targeting specific sub-pockets.

Proposed Derivatives: We propose the synthesis of a library of ether and amine derivatives at the benzylic position. The bromine atom can be utilized in Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce a variety of aromatic and heteroaromatic systems, known to be present in approved kinase inhibitors.

Table 1: Proposed Kinase Inhibitor Derivatives

| Derivative ID | R Group (at benzylic position) | R' Group (at bromo position) | Rationale |

| KI-001 | -O-(2-morpholinoethyl) | -phenyl | Introduces a solubilizing group and a classic biaryl motif. |

| KI-002 | -NH-(pyridin-4-ylmethyl) | -1H-pyrazol-4-yl | Incorporates a nitrogen-containing heterocycle for potential hydrogen bonding. |

| KI-003 | -O-(tetrahydro-2H-pyran-4-yl) | -quinolin-6-yl | Explores a more rigid ether linkage and a larger aromatic system. |

Experimental Workflow: Synthesis of Kinase Inhibitor Derivatives

Caption: Synthetic routes to kinase inhibitor derivatives.

Protocol 1: General Procedure for Etherification

-

To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the corresponding alkyl halide (R-X, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling

-

To a solution of the bromo-derivative (1.0 eq) in a 3:1 mixture of dioxane and water, add the corresponding boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 90 °C and stir for 8-16 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography.

Modulators of Nuclear Hormone Receptors

Rationale: The lipophilic nature of the trifluoromethyl group can facilitate entry into the hydrophobic ligand-binding domain of nuclear hormone receptors. The overall shape and electronic profile of the proposed derivatives can mimic endogenous ligands.

Proposed Derivatives: Esterification of the benzylic alcohol with various carboxylic acids can introduce functionalities that interact with key residues in the ligand-binding pocket. The bromine atom can be further functionalized to enhance selectivity.

Table 2: Proposed Nuclear Hormone Receptor Modulator Derivatives

| Derivative ID | R Group (at benzylic position, R-C(O)O-) | R' Group (at bromo position) | Rationale |

| NHRM-001 | 4-cyanobenzoyl | -Br | Introduces a polar group for potential hydrogen bonding. |

| NHRM-002 | cyclohexanecarbonyl | -phenyl | Increases lipophilicity and introduces a biaryl motif. |

| NHRM-003 | 2-naphthoyl | -Br | Explores a larger, more rigid aromatic system. |

Experimental Workflow: Synthesis of Nuclear Hormone Receptor Modulators

Caption: Synthesis of nuclear hormone receptor modulators.

Protocol 3: General Procedure for Esterification

-

To a solution of this compound (1.0 eq), the corresponding carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Purify the crude product by column chromatography.

Agrochemical Applications: Novel Fungicides and Herbicides

Rationale: The trifluoromethyl group is a common feature in many successful agrochemicals due to its ability to enhance potency and metabolic stability. The bromophenyl scaffold provides a robust platform for the development of new active ingredients.

Proposed Derivatives: We propose the synthesis of derivatives incorporating toxophoric groups commonly found in fungicides and herbicides. The benzylic alcohol can be converted to ethers and esters containing these active moieties.

Table 3: Proposed Agrochemical Derivatives

| Derivative ID | R Group (at benzylic position) | Proposed Activity |

| AGRO-001 | -O-CH2-(1,2,4-triazol-1-yl) | Fungicide |

| AGRO-002 | -O-C(O)-(2,4-dichlorophenoxy)acetyl | Herbicide |

| AGRO-003 | -O-(pyridin-2-yl) | Fungicide/Herbicide |

Experimental Workflow: Synthesis of Agrochemical Derivatives

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

structural analogs and isomers of (5-bromo-2-(trifluoromethyl)phenyl)methanol

An In-Depth Technical Guide to the Structural Analogs and Isomers of (5-bromo-2-(trifluoromethyl)phenyl)methanol

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character that can profoundly influence a molecule's biological profile.[1][2] This guide provides a comprehensive technical exploration of this compound, a versatile chemical scaffold, and delves into the synthesis, characterization, and potential applications of its structural isomers and key analogs. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to illuminate the therapeutic potential resident within this class of compounds.

The Core Scaffold: this compound

The title compound, this compound, serves as our central point of reference. Its structure is characterized by a benzene ring substituted with three key functional groups: a hydroxymethyl (-CH2OH) group, a bromine atom (-Br), and a trifluoromethyl (-CF3) group. The ortho positioning of the bulky and electron-withdrawing CF3 group relative to the hydroxymethyl moiety, combined with the meta bromine, creates a distinct electronic and steric environment.

The presence of both bromine and trifluoromethyl groups is significant. Bromine can participate in halogen bonding and serves as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the CF3 group is a well-established bioisostere for groups like methyl and isopropyl, known to enhance metabolic stability and cell membrane permeability.[3]

Table 1: Physicochemical Properties of the Core Compound

| Property | Value | Source |

| CAS Number | 1214349-54-8 | [4] |

| Molecular Formula | C8H6BrF3O | [4] |

| Molecular Weight | 255.03 g/mol | [4] |

| Appearance | Solid (typical) | N/A |

| Storage | Sealed, dry, room temperature | [4] |

Positional Isomerism: A Study in Regiochemistry

The relative positions of the bromo, trifluoromethyl, and hydroxymethyl groups on the phenyl ring define a set of positional isomers, each with unique properties and synthetic accessibility. Understanding these isomers is critical, as even minor positional shifts can dramatically alter biological activity by changing the molecule's shape and how it interacts with a target protein.

Table 2: Comparison of Key Positional Isomers

| Isomer Name | CAS Number | Key Structural Feature | Supplier Availability |

| (2-bromo-5-(trifluoromethyl)phenyl)methanol | 869725-53-1 | Br is ortho to -CH2OH; CF3 is meta | TCI Chemicals, Parchem[5][6] |

| (3-bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 | Br and CF3 are meta to -CH2OH | Sigma-Aldrich, Oakwood Chemical[7][8] |

| This compound | 1214349-54-8 | CF3 is ortho to -CH2OH; Br is meta | Sunway Pharm Ltd[4] |

The synthetic route to each isomer often dictates its availability and cost. For example, the starting material for (2-bromo-5-(trifluoromethyl)phenyl)methanol might be 2-bromo-5-(trifluoromethyl)benzoic acid, whereas the synthesis of our core compound would likely start from 5-bromo-2-(trifluoromethyl)benzoic acid or a related derivative.

Logical Relationship of Isomers and Analogs

The following diagram illustrates the relationship between the core compound, its key positional isomers, and a representative structural analog.

Caption: Relationship between the core compound, its isomers, and analogs.

Key Structural Analogs: Modifying for Effect

Structural analogs are compounds where specific functional groups of the parent molecule are replaced. This is a fundamental strategy in drug design to probe structure-activity relationships (SAR) and optimize properties.

The Trifluoromethoxy (-OCF3) Analog

Replacing the trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group yields (5-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7).[9]

-

Causality of the Change: The -OCF3 group is also highly lipophilic and metabolically stable. However, it is considered a "super-lipophilic" group and is more of a conformational blocker due to the oxygen bridge. It has different electronic properties compared to -CF3, being a strong π-donor and σ-acceptor, which can alter binding interactions with biological targets.

Halogen Substitution Analogs

Replacing the bromine atom with other halogens (e.g., Chlorine, Iodine) is another common analoging strategy.

-

Causality of the Change: The size, electronegativity, and potential for halogen bonding vary down the halogen group. A chloro analog would be smaller and more electronegative, while an iodo analog would be larger and a better halogen bond donor. These changes can fine-tune binding affinity and specificity. Studies on related scaffolds have shown that chloro and bromo derivatives often exhibit potent biological activity.[10][11]

Synthetic Strategies and Methodologies

The synthesis of these compounds typically involves a multi-step process, most commonly the reduction of a corresponding carboxylic acid or aldehyde precursor.

General Synthetic Workflow

A robust and widely applicable method is the reduction of a substituted benzoic acid. The choice of starting material is the primary determinant of the final isomeric configuration.

Caption: General synthetic workflow for substituted benzyl alcohols.

Protocol 4.1: Synthesis of this compound

This protocol describes a representative synthesis via the reduction of the corresponding benzoic acid.

Materials:

-

5-bromo-2-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-(trifluoromethyl)benzoic acid (e.g., 10 mmol). Dissolve the acid in 50 mL of anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Expert Insight: Cooling is crucial to moderate the exothermic reaction between the borane complex and the carboxylic acid, preventing side reactions and ensuring controlled reduction.

-

-

Addition of Reducing Agent: Slowly add the 1 M solution of BH3-THF (e.g., 12 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over 30 minutes.

-

Expert Insight: Borane is a selective reducing agent that efficiently reduces carboxylic acids to alcohols without affecting the aromatic ring or the halogen. A slight excess ensures the reaction goes to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess borane and hydrolyze the borate ester intermediate. Vigorous gas evolution (hydrogen) will be observed. Continue addition until the gas evolution ceases.

-

Trustworthiness: This step is self-validating. The cessation of bubbling provides a clear visual endpoint for the quenching process, ensuring safety and completion.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of EtOAc and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3, and 50 mL of brine.

-

Expert Insight: The acid wash removes any remaining borane residues. The bicarbonate wash removes any unreacted starting acid. The brine wash helps to break any emulsions and begins the drying process.

-

-